N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide
Description
N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide is a synthetic coumarin derivative characterized by a benzo[f]chromen-3-one core linked to a 4-fluorophenyl group via a carboxamide bridge. The benzo[f]chromen system is a fused tricyclic aromatic framework, distinguishing it from simpler coumarin (2H-chromen-2-one) derivatives.
Properties
Molecular Formula |
C20H12FNO3 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-oxobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C20H12FNO3/c21-13-6-8-14(9-7-13)22-19(23)17-11-16-15-4-2-1-3-12(15)5-10-18(16)25-20(17)24/h1-11H,(H,22,23) |
InChI Key |
OBEFLUSNEVTYJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide typically involves the reaction of 4-fluoroaniline with 3-oxobenzo[f]chromen-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide lies in its anticancer properties . Research indicates that compounds with similar chromone structures exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of several chromone derivatives against different cancer cell lines using the MTT assay. The results showed that compounds derived from chromones, including those related to this compound, demonstrated significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HL-60 | 42.0 ± 2.7 |
| This compound | MOLT-4 | 24.4 ± 2.6 |
| This compound | MCF-7 | 68.4 ± 3.9 |
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.
Other Therapeutic Applications
Beyond oncology, compounds similar to this compound are being investigated for various therapeutic applications:
- Anti-inflammatory Properties : Some studies suggest that chromone derivatives possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Activity : Research indicates that certain chromone derivatives exhibit antimicrobial properties, which could be useful in developing new antibiotics.
- Neuroprotective Effects : There is emerging evidence that some chromone-based compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of chromone derivatives and tested their efficacy against various cancer cell lines. Among these, this compound showed notable potency, particularly against leukemia cells, indicating its potential as an effective anticancer agent .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how chromone derivatives induce apoptosis. The study revealed that these compounds activate caspase pathways and inhibit cell survival signals, leading to increased apoptosis rates in cancer cells .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby disrupting cellular processes. For example, it can inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response, leading to reduced inflammation . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Key comparisons include:
Table 1: Structural and Functional Comparisons
*Calculated molecular weight based on formula C₂₀H₁₂FNO₃.
Physicochemical and Electronic Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-oxo group in the main compound and its chromene analogs (e.g., compound 12 ) act as electron-withdrawing groups, polarizing the carboxamide bond. The 4-fluorophenyl group balances lipophilicity and electronic effects, a feature shared with fluorinated benzamides .
Aromatic System Size :
- The benzo[f]chromen core offers extended conjugation compared to chromene or benzamide analogs, which may enhance UV absorption and fluorescence properties relevant to imaging or sensing .
Biological Activity
N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide is a synthetic compound belonging to the chromone carboxamide family, characterized by its diverse biological activities, particularly in anti-inflammatory and anticancer domains. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H12FNO3 |
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-3-oxobenzo[f]chromene-2-carboxamide |
| InChI | InChI=1S/C20H12FNO3/c21-13-6-8-14(9-7-13)22-19(23)17-11-16-15-4-2-1-3-12(15)5-10-18(16)25-20(17)24/h1-11H,(H,22,23) |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=C(C=C4)F |
The compound functions primarily as an enzyme inhibitor. Notably, it inhibits 5-lipoxygenase , an enzyme crucial in the inflammatory pathway, leading to reduced production of leukotrienes, which are mediators of inflammation. This mechanism underlies its potential therapeutic applications in inflammatory diseases.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluating various coumarin derivatives showed that this compound effectively inhibits the proliferation of cancer cell lines, including breast cancer (MCF-7) and others. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
The compound has been shown to reduce inflammation in various models. In vitro studies demonstrated its ability to lower levels of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes (COX), particularly COX-2, which is often upregulated in inflammatory conditions .
Case Studies and Research Findings
- Inhibition Studies : A detailed kinetic analysis revealed that this compound has IC50 values indicating moderate inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of the fluorine atom enhances its interaction with these enzymes due to increased lipophilicity and metabolic stability .
- Molecular Docking : Docking studies suggest strong interactions between the compound and target enzymes, facilitated by hydrogen bonding with key residues. This structural insight helps explain its enhanced biological activity compared to other similar compounds .
- Cytotoxicity Assays : In cytotoxicity assays against MCF-7 cells, the compound demonstrated significant growth inhibition with an IC50 value indicating effective potency. Further studies are needed to explore its selectivity towards cancerous versus normal cells .
Comparative Analysis
Compared to similar compounds within the chromone family, this compound exhibits unique properties due to its specific substitution pattern. This results in a broader spectrum of biological activities and greater potency in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
